

Initial Studies on LML134: A Technical Overview of Safety and Tolerability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability data for **LML134**, a histamine H3 (H3) receptor inverse agonist. The information presented is synthesized from publicly available summaries of clinical trials and preclinical research. **LML134** was under development for the treatment of excessive sleepiness, particularly in the context of sleep disorders such as shift work disorder.[1][2] While the development of **LML134** was discontinued by the sponsor for reasons unrelated to safety, the initial data provides valuable insights for researchers in the field of sleep medicine and pharmacology.

Executive Summary

Initial clinical studies on **LML134** in both healthy volunteers and patients with shift work disorder indicated that the compound was generally safe and well-tolerated. The most frequently reported adverse event was headache. No serious adverse events were reported in the key proof-of-concept study.[3] Preclinical data supported the progression of **LML134** into human trials, and Phase I studies were successfully completed.[4] This document summarizes the available quantitative safety data, outlines the methodologies of the key initial studies, and provides visualizations of the compound's mechanism of action and the clinical trial workflow.

Quantitative Safety and Tolerability Data

The following table summarizes the key safety and tolerability findings from the initial clinical trials of **LML134**. The primary source for this data is the summary of the Phase II proof-of-



concept study CLML134X2201.[3]



Parameter	LML134	Placebo	Study Population	Study Details
Overall Adverse Events	24% (5 out of 21 participants)	13% (3 out of 23 participants)	Patients with Shift Work Disorder	Randomized, double-blind, placebo- controlled, cross- over study (CLML134X2201).[3]
Serious Adverse Events	0% (0 out of 21 participants)	0% (0 out of 23 participants)	Patients with Shift Work Disorder	No serious adverse events were reported during the trial.[3]
Discontinuation due to Adverse Events	10% (2 out of 21 participants)	0% (0 out of 23 participants)	Patients with Shift Work Disorder	Two participants discontinued the trial due to adverse events in the LML134 group.[3]
Most Common Adverse Event	Headache	Not specified	Patients with Shift Work Disorder	Headache was the most frequently reported adverse event.[3]
First-in-Human Study	Well-tolerated	Placebo- controlled	Healthy Volunteers	Single and multiple ascending oral dose study to assess safety, tolerability, and pharmacokinetic s.
Receptor Occupancy	Well-tolerated	Open-label	Healthy Male Volunteers	Single-dose study to assess



Study

brain H3 receptor occupancy using PET imaging.[5]

Experimental Protocols

Detailed experimental protocols for the initial **LML134** studies are not fully publicly available. However, based on study summaries, the following methodologies were employed:

Phase II Proof-of-Concept Study in Shift Work Disorder (CLML134X2201)

- Study Design: This was a randomized, subject and investigator-blinded, placebo-controlled, cross-over, multi-center study.[1]
- Participants: The study enrolled 24 adult men and women diagnosed with shift work disorder.
 [3]
- Intervention: Participants received both LML134 and a placebo at different time periods during the study.[3]
- Safety and Tolerability Assessments:
 - Adverse Event Monitoring: All medical problems experienced by the participants were recorded throughout the trial to assess the safety of LML134.[3] Serious adverse events were to be reported to the Novartis Chief Medical Office and Patient Safety within 24 hours.[1]
 - Physical Examinations: Performed at clinic visits.
 - Vital Signs: Monitored during the study.
 - Clinical Laboratory Tests: Blood and urine samples were likely collected to monitor hematology, clinical chemistry, and urinalysis parameters, although specific tests are not detailed in the summary.
 - Electrocardiograms (ECGs): Standard procedure in such trials to monitor cardiac safety.



First-in-Human, Single and Multiple Ascending Dose Study

- Study Design: A randomized, double-blind, placebo-controlled study in healthy volunteers.
 The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.
- Participants: Healthy, non-smoking male and female volunteers (of non-childbearing potential) between the ages of 18 and 55 years.
- Intervention: Participants received single or multiple oral doses of **LML134** or placebo.
- Safety and Tolerability Assessments: The primary objective was to assess the safety and tolerability of LML134. This would have included intensive monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests at regular intervals.

Brain H3 Receptor Occupancy Study in Healthy Volunteers

- Study Design: An open-label, adaptive design study. [5]
- Participants: Healthy male volunteers between the ages of 25 and 55 years.[5]
- Intervention: Participants received a single oral dose of LML134.[5]
- Methodology: The study utilized Positron Emission Tomography (PET) with the radioligand
 [11C]MK-8278 to characterize the regional brain H3 receptor occupancy of LML134.[5]
- Safety and Tolerability Assessments: A further aim of the study was to assess the safety and tolerability of the study medicine after dosing.[5] This would have involved monitoring for adverse events and changes in vital signs.

Signaling Pathway and Experimental Workflow Visualizations



LML134 Mechanism of Action: Histamine H3 Receptor Inverse Agonism

LML134 is a histamine H3 receptor inverse agonist.[2] The H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[6] As an inverse agonist, **LML134** binds to the H3 receptor and reduces its basal activity, leading to an increased release of histamine and other wake-promoting neurotransmitters like acetylcholine and norepinephrine. This mechanism is thought to be responsible for its wakefulness-promoting effects.



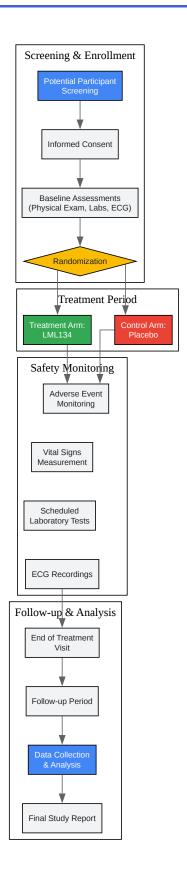
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Caption: **LML134** acts as an inverse agonist at presynaptic H3 receptors, increasing histamine release.

Generalized Clinical Trial Workflow for LML134 Safety Assessment

The following diagram illustrates a typical workflow for a clinical trial designed to assess the safety and tolerability of a compound like **LML134**.





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Caption: A generalized workflow for a placebo-controlled clinical trial assessing drug safety.



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